3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid
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Overview
Description
This compound is characterized by its white crystalline appearance and solubility in both water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid typically involves the reaction of 4-(Methoxycarbonyl)benzene with propane-1-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the sulfonation process. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfonic acid derivatives with higher oxidation states.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with various biomolecules, influencing their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)propane-1-sulfonic acid
- 3-(4-Chlorophenyl)propane-1-sulfonic acid
- 3-(4-Bromophenyl)propane-1-sulfonic acid
Uniqueness
3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions. Compared to its halogenated analogs, the methoxycarbonyl derivative exhibits different electronic and steric effects, making it suitable for specific applications .
Properties
IUPAC Name |
3-(4-methoxycarbonylphenyl)propane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-16-11(12)10-6-4-9(5-7-10)3-2-8-17(13,14)15/h4-7H,2-3,8H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGLQSUWZJEIHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676550 |
Source
|
Record name | 3-[4-(Methoxycarbonyl)phenyl]propane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-39-7 |
Source
|
Record name | 3-[4-(Methoxycarbonyl)phenyl]propane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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